![molecular formula C18H18N2O2S B2715146 5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1009342-07-7](/img/structure/B2715146.png)
5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The thiazolidine ring is substituted with various functional groups including an amino group attached to a dimethylphenyl group and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen and sulfur atoms in the thiazolidine ring would likely result in a polar molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino group might be involved in acid-base reactions, while the thiazolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Anticancer Activity
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds with certain substitutions have shown potent antiproliferative activity, indicating the importance of specific functional groups on the thiazolidinone moiety for anticancer effects. This suggests a potential application in cancer therapy (Chandrappa et al., 2008).
Antibacterial and Antifungal Activities
A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated antibacterial activity, with certain compounds showing good to excellent activity against various strains. Compounds with piperazine moieties also exhibited good antifungal activity, highlighting their potential as antibacterial and antifungal agents (Mohanty et al., 2015).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Studies showed that these compounds effectively inhibit corrosion, with the efficiency increasing with concentration. This application is crucial for protecting industrial infrastructure against corrosive damage (Yadav et al., 2015).
Hypoglycemic Agents
Research into cyclic malonic acid derivatives, including thiazolidine-2,4-diones, has shown potential hypoglycemic effects, making them candidates for diabetes treatment. These compounds' insulin-sensitizing activity is particularly significant for managing type II diabetes mellitus (Shinkai et al., 1998).
In Vitro Activities
Specific thiazolidinedione derivatives have been synthesized and screened for their in vitro anti-breast cancer and anti-inflammatory activities. These compounds have shown promising cytotoxic effects against breast adenocarcinoma cell lines and good anti-inflammatory properties, indicating their potential therapeutic applications (Uwabagira & Sarojini, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-8-9-14(10-13(11)3)19-16-17(21)20(18(22)23-16)15-7-5-4-6-12(15)2/h4-10,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGBUQEXHEFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

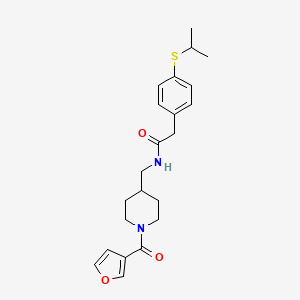
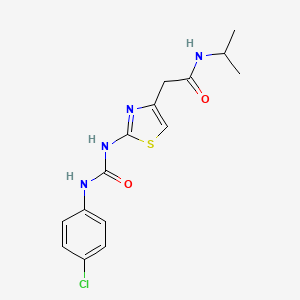
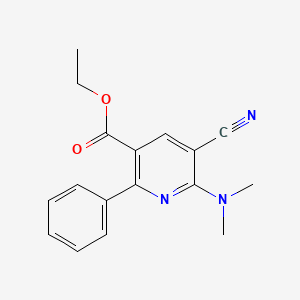
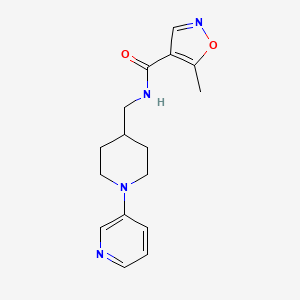
![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2715072.png)
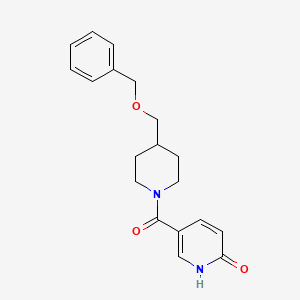
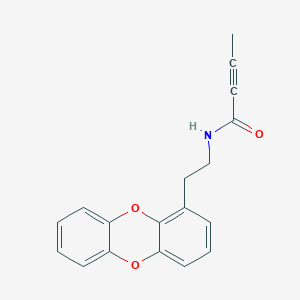
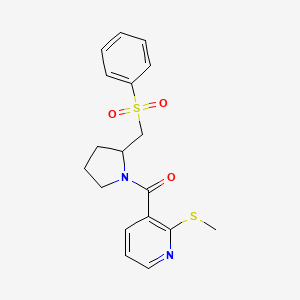
![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)


![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)
![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)